Dot1L-IN-2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

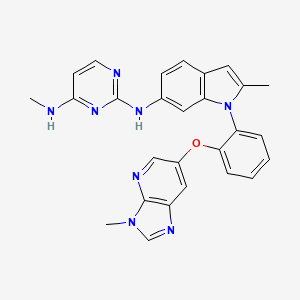

Propiedades

Número CAS |

1940206-71-2 |

|---|---|

Fórmula molecular |

C27H24N8O |

Peso molecular |

476.5 g/mol |

Nombre IUPAC |

4-N-methyl-2-N-[2-methyl-1-[2-(3-methylimidazo[4,5-b]pyridin-6-yl)oxyphenyl]indol-6-yl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C27H24N8O/c1-17-12-18-8-9-19(32-27-29-11-10-25(28-2)33-27)13-23(18)35(17)22-6-4-5-7-24(22)36-20-14-21-26(30-15-20)34(3)16-31-21/h4-16H,1-3H3,(H2,28,29,32,33) |

Clave InChI |

RQVLGMREYUFLPQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(N1C3=CC=CC=C3OC4=CC5=C(N=C4)N(C=N5)C)C=C(C=C2)NC6=NC=CC(=N6)NC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dot1L-IN-2

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dot1L (Disruptor of Telomeric Silencing 1-Like) is a unique histone methyltransferase (HMT) as it is the sole enzyme responsible for the methylation of lysine 79 on histone H3 (H3K79).[1][2] This epigenetic modification is primarily associated with actively transcribed genes.[1][2] Aberrant Dot1L activity, often driven by its recruitment by MLL (Mixed-Lineage Leukemia) fusion proteins, leads to the hypermethylation of H3K79 at specific gene loci, such as HOXA9 and MEIS1, driving oncogenesis in a subset of acute leukemias.[2][3][4] Dot1L-IN-2 is a potent, selective, and orally bioavailable small-molecule inhibitor designed to target the catalytic activity of Dot1L. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Role of Dot1L in Cellular Processes

Dot1L-mediated H3K79 methylation is a critical regulatory mark involved in a variety of fundamental cellular processes, including:

-

Transcriptional Regulation: H3K79 methylation is found on the bodies of actively transcribed genes, and Dot1L is known to interact with the elongating form of RNA Polymerase II.[2][5]

-

Cell Cycle Control: The levels of H3K79 methylation fluctuate throughout the cell cycle, indicating a role in cell cycle progression.[2][3][6]

-

DNA Damage Repair: Dot1L-mediated methylation is involved in the DNA damage response, facilitating the recruitment of repair proteins like 53BP1.[2][3]

-

Development and Differentiation: Dot1L is essential for normal embryonic development and cellular differentiation.[1][7][8]

In the context of MLL-rearranged (MLL-r) leukemia, chromosomal translocations produce fusion proteins that aberrantly recruit Dot1L to target genes.[2][3] This mislocalization of Dot1L activity results in sustained H3K79 hypermethylation, leading to the overexpression of leukemogenic genes and a block in cellular differentiation.[3][4][9]

This compound: Mechanism of Action

This compound functions as a competitive inhibitor of Dot1L's enzymatic activity. The core mechanism involves the following key steps:

-

Enzyme-Cofactor Interaction: Dot1L catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the ε-amino group of H3K79.[3][10]

-

Competitive Inhibition: this compound is a SAM-mimetic compound.[3][11] It is designed to bind with high affinity to the SAM cofactor-binding pocket within the catalytic domain of Dot1L.

-

Blockade of Catalytic Activity: By occupying the SAM-binding site, this compound prevents the binding of the endogenous SAM cofactor, thereby directly inhibiting the methyltransferase function of the enzyme.[11]

-

Downstream Cellular Consequences: The inhibition of Dot1L leads to a global reduction in H3K79 methylation levels. In MLL-r leukemia cells, this reverses the aberrant hypermethylation at MLL-fusion target gene loci. Consequently, the expression of oncogenes like HOXA9 and MEIS1 is suppressed, leading to cell cycle arrest, differentiation, and ultimately, apoptosis of the cancer cells.[3][12]

Figure 1. Mechanism of Dot1L catalytic activity and its inhibition by this compound.

Figure 2. Signaling pathway in MLL-r leukemia and the effect of this compound.

Quantitative Data Summary

The potency and cellular activity of this compound have been characterized through various biochemical and cell-based assays. The key quantitative metrics are summarized below.

| Parameter | Description | Value | Reference |

| IC50 (Biochemical) | Concentration for 50% inhibition of Dot1L enzymatic activity. | 0.4 nM | [12] |

| Ki | Inhibition constant for Dot1L. | 0.08 nM | [12] |

| IC50 (Cellular H3K79me2) | Concentration for 50% inhibition of H3K79 dimethylation in cells. | 16 nM | [12] |

| IC50 (HoxA9 Promoter) | Concentration for 50% inhibition of HoxA9 promoter activity. | 340 nM | [12] |

| IC50 (MV4-11 Proliferation) | Concentration for 50% inhibition of proliferation in the MLL-r leukemia cell line MV4-11. | 128 nM | [12] |

Key Experimental Protocols

The characterization of this compound relies on standardized biochemical and cellular assays. Detailed methodologies for key experiments are provided below.

This assay quantifies the methyltransferase activity of Dot1L by detecting the methylated histone substrate.

Principle: Recombinant Dot1L enzyme, a histone H3 substrate, and the methyl donor SAM are incubated together. The resulting methylated H3K79 is detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Addition of a chemiluminescent HRP substrate generates a light signal proportional to enzyme activity.

Materials:

-

Recombinant human Dot1L (catalytic domain)

-

Histone H3 substrate (e.g., oligonucleosomes or H3 peptide)

-

S-adenosyl-L-methionine (SAM)

-

This compound or other test compounds

-

Assay Buffer (e.g., Tris-HCl, pH 8.0, with DTT and MgCl2)

-

Primary Antibody: Anti-H3K79me2, rabbit monoclonal

-

Secondary Antibody: Anti-rabbit IgG, HRP-linked

-

HRP Chemiluminescent Substrate (e.g., ECL)

-

White, opaque 96-well or 384-well microplates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.

-

Enzyme Reaction:

-

To each well of the microplate, add the histone H3 substrate.

-

Add the test compound (this compound) or vehicle control (DMSO).

-

Add recombinant Dot1L enzyme.

-

Initiate the reaction by adding SAM.

-

Incubate the plate for 1-2 hours at room temperature or 30°C with gentle shaking.

-

-

Antibody Incubation:

-

Wash the plate with a wash buffer (e.g., TBST).

-

Add the diluted primary antibody (anti-H3K79me2) to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate 3-4 times with wash buffer.

-

Add the diluted HRP-conjugated secondary antibody.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate thoroughly with wash buffer.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and add it to each well.

-

Immediately measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract background luminescence (wells with no enzyme).

-

Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

-

Plot the percentage of inhibition versus the log-concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Figure 3. Experimental workflow for the Dot1L chemiluminescent biochemical assay.

This assay measures the effect of this compound on H3K79 methylation levels within intact cells.

Principle: Cells are treated with this compound, then fixed and permeabilized. The level of H3K79me2 is detected by immunofluorescence using a specific primary antibody and a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a dye like DAPI. An automated microscope acquires images, and image analysis software quantifies the nuclear fluorescence intensity of the H3K79me2 signal.

Materials:

-

MV4-11 or another suitable cell line (e.g., A431).[13]

-

Cell culture medium and supplements.

-

This compound.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS).

-

Blocking Buffer (e.g., 5% BSA in PBST).

-

Primary Antibody: Anti-H3K79me2.

-

Secondary Antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488) anti-species IgG.

-

Nuclear Stain: DAPI.

-

High-content imaging system.

Procedure:

-

Cell Plating: Seed cells in a 96-well imaging plate and allow them to adhere (if applicable) or grow for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 48-96 hours), as H3K79 methylation can have a slow turnover.

-

Fixation and Permeabilization:

-

Aspirate the medium and fix the cells with paraformaldehyde for 15 minutes.

-

Wash with PBS.

-

Permeabilize the cells with Triton X-100 for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS and block the cells for 1 hour.

-

Incubate with the primary antibody (anti-H3K79me2) overnight at 4°C.

-

Wash with PBST.

-

Incubate with the fluorescent secondary antibody and DAPI for 1 hour, protected from light.

-

-

Imaging and Analysis:

-

Wash the plate thoroughly.

-

Acquire images using a high-content imaging system, capturing both the DAPI (nuclear) and the fluorescent (H3K79me2) channels.

-

Use image analysis software to identify nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the H3K79me2 signal within each nucleus.

-

-

Data Analysis:

-

Calculate the average nuclear intensity per well.

-

Normalize the data to vehicle-treated controls and plot against the log-concentration of this compound to determine the cellular IC50.

-

This assay determines the anti-proliferative effect of this compound on cancer cell lines.

Principle: MLL-r leukemia cells (e.g., MV4-11) are cultured in the presence of varying concentrations of this compound for several days. Cell viability or proliferation is measured using a metabolic assay (e.g., CellTiter-Glo) or by direct cell counting via flow cytometry.

Materials:

-

MV4-11 cell line.

-

RPMI-1640 medium + 10% FBS.

-

This compound.

-

96-well cell culture plates.

-

Reagent for measuring cell viability (e.g., CellTiter-Glo Luminescent Cell Viability Assay, or a viability dye like DAPI for flow cytometry).

Procedure:

-

Cell Seeding: Seed MV4-11 cells at a low density in a 96-well plate.

-

Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.

-

Incubation: Culture the cells for an extended period, typically 7-10 days, as the anti-proliferative effects of Dot1L inhibitors are often delayed.[11] Replenish the medium with the compound as needed.

-

Measurement:

-

Luminescence Method: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of metabolic activity and viability. Read the luminescence on a plate reader.

-

Flow Cytometry Method: Harvest the cells, stain with a viability dye (e.g., DAPI, Propidium Iodide), and count the number of viable cells using a flow cytometer.[11]

-

-

Data Analysis:

-

Normalize the signal from treated wells to the vehicle control wells.

-

Plot the percentage of proliferation versus the log-concentration of this compound and fit the curve to determine the IC50 value.

-

Figure 4. General workflow for a cell proliferation assay to determine IC50.

Conclusion

This compound is a highly potent and selective inhibitor of the histone methyltransferase Dot1L. Its mechanism of action is centered on competitive inhibition at the SAM cofactor-binding site, leading to a direct blockade of H3K79 methylation. This mode of action effectively reverses the aberrant epigenetic state driven by MLL fusion proteins in specific leukemias, suppressing oncogenic gene expression and inhibiting cancer cell proliferation. The robust biochemical and cellular data underscore the therapeutic potential of targeting the Dot1L enzyme in cancers characterized by its dysregulation.

References

- 1. Connecting the DOTs on Cell Identity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOT1L bridges transcription and heterochromatin formation at mammalian pericentromeres | EMBO Reports [link.springer.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DOT1L activity affects neural stem cell division mode and reduces differentiation and ASNS expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Connecting the DOTs on Cell Identity [frontiersin.org]

- 9. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]

Dot1L-IN-2: A Potent and Selective Inhibitor of the Histone Methyltransferase DOT1L

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dot1L (Disruptor of Telomeric Silencing 1-Like) is a unique histone methyltransferase responsible for the mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[1][2][3] Unlike most other histone lysine methyltransferases, Dot1L does not possess a SET domain.[4] Aberrant activity of Dot1L, particularly its recruitment by MLL fusion proteins in mixed-lineage leukemia (MLL), leads to hypermethylation of H3K79 at specific gene loci, driving leukemogenesis.[3][5][6][7][8] This has positioned Dot1L as a compelling therapeutic target for these aggressive cancers. Dot1L-IN-2 is a potent, selective, and orally bioavailable small molecule inhibitor of Dot1L, showing promise as a chemical probe for studying Dot1L biology and as a potential therapeutic agent.[9]

Chemical Structure and Properties of this compound

This compound is a complex heterocyclic molecule with the chemical name N4-methyl-N2-{2-methyl-1-[2-({3-methyl-3H-imidazo[4,5-b]pyridin-6-yl}oxy)phenyl]-1H-indol-6-yl}pyrimidine-2,4-diamine.[9] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1940206-71-2 | [9] |

| Molecular Formula | C27H24N8O | [9] |

| Molecular Weight | 476.53 g/mol | [9] |

| Appearance | Solid Powder | [9] |

| Purity | ≥98% | [9] |

| SMILES | CN1C=NC2=CC(=CN=C12)OC1=CC=CC=C1N1C2C=C(C=CC=2C=C1C)NC1N=C(C=CN=1)NC | [9] |

| InChIKey | RQVLGMREYUFLPQ-UHFFFAOYSA-N | [9] |

| InChI | InChI=1S/C27H24N8O/c1-17-12-18-8-9-19(32-27-29-11-10-25(28-2)33-27)13-23(18)35(17)22-6-4-5-7-24(22)36-20-14-21-26(30-15-20)34(3)16-31-21/h4-16H,1-3H3,(H2,28,29,32,33) | [9] |

Mechanism of Action and Signaling Pathway

Dot1L plays a critical role in gene transcription. In normal cellular processes, it is involved in regulating gene expression, development, and the cell cycle.[1] However, in MLL-rearranged leukemias, chromosomal translocations lead to the formation of fusion proteins (e.g., MLL-AF9, MLL-AF4).[3] These fusion proteins aberrantly recruit Dot1L to the promoter regions of target genes, such as the HOXA9 gene cluster.[3] This results in the hypermethylation of H3K79, leading to sustained overexpression of leukemogenic genes and ultimately, the development of leukemia.[5][6][7][8] this compound acts by competitively inhibiting the catalytic activity of Dot1L, thereby preventing the methylation of H3K79 and suppressing the expression of these oncogenes.[9]

In Vitro Efficacy and Potency

This compound has demonstrated high potency and selectivity in a variety of in vitro assays. The following table summarizes its key activity metrics.

| Assay | IC50 / Ki | Reference |

| Dot1L Enzyme Activity | 0.4 nM (IC50) | [9] |

| Dot1L Binding Affinity | 0.08 nM (Ki) | [9] |

| H3K79 Dimethylation (cellular) | 16 nM (IC50) | [9] |

| HoxA9 Promoter Activity | 340 nM (IC50) | [9] |

| MV4-11 Cell Proliferation | 128 nM (IC50) | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize this compound.

DOT1L Histone Methyltransferase (HMT) Assay (AlphaLISA)

This assay quantifies the enzymatic activity of Dot1L by detecting the methylation of a histone H3 substrate.

Materials:

-

Recombinant human DOT1L enzyme

-

S-adenosyl-L-methionine (SAM)

-

Biotinylated histone H3 peptide substrate

-

AlphaLISA anti-H3K79me2 Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)

-

This compound or other test compounds

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the test compound, DOT1L enzyme, and biotinylated H3 peptide substrate.

-

Initiate the reaction by adding SAM.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add a mixture of AlphaLISA Acceptor and Donor beads.

-

Incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values from the dose-response curves.

Cellular H3K79 Dimethylation Assay (Western Blot)

This method assesses the ability of this compound to inhibit H3K79 methylation within a cellular context.

Materials:

-

MV4-11 cells (or other MLL-rearranged leukemia cell line)

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Lysis buffer

-

Primary antibodies: anti-H3K79me2, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed MV4-11 cells in a 6-well plate and treat with varying concentrations of this compound for 72-96 hours.

-

Harvest the cells and lyse them to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify band intensities and normalize the H3K79me2 signal to the total H3 signal.

MV4-11 Cell Proliferation Assay

This assay measures the effect of this compound on the growth of MLL-rearranged leukemia cells.

Materials:

-

MV4-11 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Protocol:

-

Seed MV4-11 cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for a specified period (e.g., 6 days).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

Dot1L Inhibitor Screening Workflow

The discovery and development of Dot1L inhibitors typically follow a structured workflow, from initial screening to lead optimization.

Conclusion

This compound is a valuable tool for the scientific community, offering a potent and selective means to investigate the biological functions of Dot1L. Its demonstrated efficacy in inhibiting H3K79 methylation and the proliferation of MLL-rearranged leukemia cells underscores the therapeutic potential of targeting this epigenetic regulator. The experimental protocols and workflows provided in this guide offer a framework for researchers to further explore the properties of this compound and to advance the development of novel therapies for MLL-rearranged leukemias and potentially other cancers where Dot1L activity is implicated.

References

- 1. EpiQuik Global Tri-Methyl Histone H3K79 Quantification Kit (Fluorometric) | EpigenTek [epigentek.com]

- 2. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L. | J. Craig Venter Institute [jcvi.org]

- 8. ovid.com [ovid.com]

- 9. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

Dot1L-IN-2: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Dot1L-IN-2, a potent and selective inhibitor of the histone methyltransferase Dot1L. This document details the quantitative biochemical and cellular activity of the compound, provides step-by-step experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Dot1L (Disruptor of Telomeric Silencing 1-Like) is a unique histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79).[1][2] This modification is associated with actively transcribed genes.[1] In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, the aberrant recruitment of Dot1L by MLL fusion proteins leads to hypermethylation of H3K79 at ectopic loci.[1][3] This results in the misexpression of leukemogenic genes, such as HOXA9 and MEIS1, driving the disease.[2][3][4] Consequently, inhibiting the catalytic activity of Dot1L has emerged as a promising therapeutic strategy for these malignancies.[1][3]

This compound was discovered through a structure-based fragmentation approach and represents a potent, selective, and orally bioavailable inhibitor of Dot1L.[5] This guide will delve into the technical details of its discovery and characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency and cellular activity.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.4 nM | Scintillation Proximity Assay (SPA) | [5] |

| Ki | 0.08 nM | Scintillation Proximity Assay (SPA) | [5] |

Table 2: Cellular Activity of this compound

| Parameter | Cell Line | Value | Assay Type | Reference |

| H3K79 Dimethylation IC50 | Not specified | 16 nM | Cellular Assay | [5] |

| HoxA9 Promoter Activity IC50 | Not specified | 340 nM | Reporter Gene Assay | [5] |

| Cell Proliferation IC50 | MV4-11 (MLL-AF4) | 128 nM | Cell Viability Assay | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Dot1L Enzymatic Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated nucleosome substrate by Dot1L.

Materials:

-

Recombinant human Dot1L enzyme

-

Biotinylated nucleosomes

-

[3H]-S-adenosyl-L-methionine ([3H]-SAM)

-

S-adenosyl-L-homocysteine (SAH)

-

This compound or other test compounds

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Streptavidin-coated SPA beads

-

384-well microplates

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add 2.5 µL of the Dot1L enzyme solution (final concentration to be optimized, e.g., 20 nM).

-

Add 5 µL of the this compound dilution or DMSO control.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of a mix of biotinylated nucleosomes and [3H]-SAM (final concentrations to be optimized, e.g., 0.25 ng/µL nucleosomes and 0.2 µM SAM).

-

Incubate the reaction for a defined period (e.g., 90 minutes) at room temperature.

-

Stop the reaction by adding a stop buffer containing streptavidin-coated SPA beads.

-

Incubate for 60 minutes at room temperature to allow the biotinylated nucleosomes to bind to the SPA beads.

-

Measure the scintillation signal using a microplate scintillation counter.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular H3K79 Dimethylation Assay (Western Blot)

This assay measures the level of H3K79 dimethylation in cells treated with this compound.

Materials:

-

MV4-11 cells (or other relevant MLL-rearranged cell line)

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K79me2, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MV4-11 cells at a density of 0.1 x 106 cells/mL and treat with various concentrations of this compound or DMSO for a specified duration (e.g., 3-6 days).

-

Harvest the cells by centrifugation and wash with PBS.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities to determine the relative levels of H3K79 dimethylation.[6][7][8]

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of MLL-rearranged leukemia cells.

Materials:

-

MV4-11 cells

-

This compound

-

Cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed MV4-11 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well).

-

Add serial dilutions of this compound or DMSO to the wells.

-

Incubate the plate for a specified period (e.g., 7-10 days).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 values for cell proliferation.[9]

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

Dot1L Signaling Pathway in MLL-Rearranged Leukemia

Caption: Aberrant Dot1L signaling in MLL-rearranged leukemia.

Experimental Workflow for Dot1L Inhibitor Screening

Caption: A typical workflow for the discovery and optimization of Dot1L inhibitors.

Hit-to-Lead Optimization Logic

Caption: The logical progression from an initial hit to a lead candidate.

Conclusion

This compound is a highly potent and selective inhibitor of Dot1L, demonstrating significant promise as a therapeutic agent for MLL-rearranged leukemias. Its discovery through a rational, structure-guided approach highlights the power of modern drug discovery techniques. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of epigenetics and oncology, facilitating further investigation into the role of Dot1L in health and disease and aiding in the development of the next generation of epigenetic therapies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9–mediated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of DOT1L in MLL-Rearranged Leukemia: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the pivotal role of the histone methyltransferase DOT1L in the pathogenesis of Mixed Lineage Leukemia (MLL)-rearranged (MLL-r) leukemia. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core molecular mechanisms, presents key quantitative data, details experimental methodologies, and visualizes the complex signaling and experimental workflows.

Executive Summary

Chromosomal translocations involving the MLL gene (also known as KMT2A) are characteristic of a particularly aggressive subset of acute leukemias with a historically poor prognosis, especially in infants.[1][2] The resulting MLL fusion proteins are potent oncogenic drivers that reprogram the cellular transcriptome to maintain a leukemic state. A critical effector in this process is the histone H3 lysine 79 (H3K79) methyltransferase, DOT1L. MLL fusion proteins aberrantly recruit DOT1L to chromatin, leading to hypermethylation of H3K79 at specific gene loci.[1][3] This epigenetic modification is essential for the sustained expression of key leukemogenic genes, most notably the HOXA cluster and MEIS1.[1][3][4] Consequently, DOT1L has emerged as a high-priority therapeutic target, with small molecule inhibitors showing promise in preclinical and clinical settings.[3][5] This guide synthesizes the current understanding of the DOT1L-MLL axis, offering a comprehensive resource for advancing research and therapeutic development in this field.

The Core Mechanism: Hijacking the Epigenetic Machinery

DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of H3K79, a histone mark predominantly associated with actively transcribed genes.[6][7] In normal hematopoiesis, DOT1L's activity is tightly regulated. However, in MLL-r leukemia, this regulation is subverted.

The N-terminus of the MLL protein, which is retained in the fusion, directs the oncoprotein to target gene promoters. The C-terminal fusion partner (e.g., AF9, AF10, ENL) then serves as a scaffold to recruit a multi-protein complex that drives transcriptional elongation.[6][8] A key component of this complex is DOT1L. The interaction can be direct or indirect, often involving components of the Super Elongation Complex (SEC), which includes factors like AF4, AF9, ENL, and the positive transcription elongation factor b (p-TEFb).[3][6][9]

The recruitment of DOT1L to MLL target genes, such as HOXA9 and MEIS1, results in aberrant, high levels of H3K79 di- and tri-methylation.[7][10][11] This hypermethylation creates a chromatin environment that is permissive for sustained high-level transcription, effectively locking the cell into an undifferentiated, proliferative, leukemic state.[12] The dependence of MLL-r leukemia cells on this pathway is profound; genetic or pharmacological inhibition of DOT1L leads to a reversal of the leukemogenic gene expression program, cell cycle arrest, differentiation, and ultimately, apoptosis.[13]

Interplay with Other Epigenetic Regulators: The SIRT1/SUV39H1 Axis

Recent research has revealed a more intricate layer of regulation. DOT1L activity at MLL target genes actively antagonizes a repressive chromatin state.[12][14] Specifically, DOT1L inhibits the localization of a repressive complex composed of the histone deacetylase SIRT1 and the H3K9 methyltransferase SUV39H1.[12][14][15] This maintains an "open" chromatin state characterized by high H3K9 acetylation and low H3K9 methylation.

Upon DOT1L inhibition, SIRT1 is recruited to these loci, where it deacetylates H3K9.[15] SIRT1, in turn, is required for the subsequent recruitment of SUV39H1, which deposits repressive H3K9 methylation marks.[15][16] This cascade of events leads to the establishment of a heterochromatin-like state, silencing the MLL-fusion target genes and contributing to the anti-leukemic effects of DOT1L inhibitors.[12][15]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and workflows central to understanding DOT1L's role in MLL-r leukemia.

Caption: Mechanism of DOT1L recruitment and action in MLL-rearranged leukemia.

Caption: The DOT1L-SIRT1 antagonistic relationship at MLL target genes.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies on DOT1L inhibition in MLL-r leukemia models.

Table 1: Cellular Potency of DOT1L Inhibitor EPZ-5676 (Pinometostat)

| Cell Line | MLL Fusion | IC50 (nM) after 14 days | Reference |

| MV4;11 | MLL-AF4 | 3.5 | [5] |

| MOLM-13 | MLL-AF9 | Sensitive (low nM range) | [17] |

| RS4;11 | MLL-AF4 | Moderately Sensitive | [17] |

| THP-1 | MLL-AF9 | Resistant | [17] |

| KOPN8 | MLL-ENL | Sensitive | [17] |

| SEM | MLL-AF4 | Moderately Sensitive | [17] |

Note: Sensitivity categories are based on relative IC50 values as described in the cited literature. Exact nM values for all lines were not always provided in a single source.

Table 2: Effect of DOT1L Inhibition on MLL Target Gene Expression

| Cell Line | Treatment | Target Gene | Fold Change in mRNA Expression | Time Point | Reference |

| MV4-11 | SYC-522 (DOT1L Inhibitor) | HOXA9 | ~50% decrease | 6 days | [4] |

| MV4-11 | SYC-522 (DOT1L Inhibitor) | MEIS1 | >50% decrease | 6 days | [4] |

| MOLM-13 | SYC-522 (DOT1L Inhibitor) | HOXA9 | >50% decrease | 6 days | [4] |

| MOLM-13 | SYC-522 (DOT1L Inhibitor) | MEIS1 | ~50% decrease | 6 days | [4] |

Table 3: Effect of DOT1L Deletion on H3K79me2 at Target Loci

| Gene Locus | Condition | H3K79me2 Levels | Time Point | Reference |

| HoxA7 | Dot1l Deletion (Cre) | Complete Absence | 5 days | [7] |

| HoxA9 | Dot1l Deletion (Cre) | Complete Absence | 5 days | [7] |

| Meis1 | Dot1l Deletion (Cre) | Complete Absence | 5 days | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of key findings. The following sections provide generalized, yet comprehensive, protocols for assays commonly used in the study of DOT1L in MLL-r leukemia.

Chromatin Immunoprecipitation (ChIP) for H3K79me2

This protocol is for the analysis of histone modifications at specific genomic loci.

Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Methodology:

-

Cross-linking: Culture MLL-r leukemia cells (e.g., MV4-11, MOLM-13) to the desired density (~1-2 x 107 cells per IP). Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle agitation. Quench the reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.[18][19]

-

Cell Collection and Lysis: Pellet suspension cells by centrifugation. Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in a cell lysis buffer (containing protease inhibitors) and incubate on ice for 10-15 minutes to lyse the cell membrane.[18]

-

Nuclei Isolation and Chromatin Shearing: Pellet the nuclei by centrifugation. Resuspend the nuclear pellet in a nuclei lysis buffer (containing SDS and protease inhibitors). Shear the chromatin to an average size of 200-1000 bp using an optimized sonication protocol. Keep samples on ice throughout.[19]

-

Immunoprecipitation (IP): Dilute the sheared chromatin with a dilution buffer to reduce the SDS concentration. Save a small aliquot as the "input" control. Pre-clear the chromatin with Protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with rotation with a specific antibody against H3K79me2. A negative control IP with a non-specific IgG should be run in parallel.[18][20]

-

Washing: Capture the antibody-chromatin complexes with Protein A/G beads. Perform a series of stringent washes using low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[20]

-

Elution and Reverse Cross-linking: Elute the chromatin from the antibody/bead complex using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3). Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 4-5 hours or overnight.[20]

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or a commercial PCR purification kit.[20]

-

Analysis: Quantify the amount of specific DNA sequences in the IP and input samples using quantitative PCR (qPCR) with primers designed for target gene promoters (e.g., HOXA9, MEIS1) and control regions.

Quantitative Real-Time PCR (qPCR) for Gene Expression

This protocol measures changes in mRNA levels of target genes.

Methodology:

-

RNA Isolation: Treat MLL-r cells with a DOT1L inhibitor or control (e.g., DMSO) for the desired duration (e.g., 3-6 days). Harvest cells and isolate total RNA using a TRIzol-based method or a commercial RNA purification kit. Perform DNase treatment to remove any contaminating genomic DNA.[4][21]

-

cDNA Synthesis (Reverse Transcription): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[21][22]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest (e.g., HOXA9, MEIS1), and a qPCR master mix containing DNA polymerase and a fluorescent dye (e.g., SYBR Green) or a specific probe (TaqMan).[21][23] Include a no-template control (NTC) for each primer set.

-

Thermal Cycling and Data Acquisition: Perform the qPCR on a real-time PCR instrument. A typical protocol includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15 sec) and a combined annealing/extension step (e.g., 60°C for 60 sec).[2][22] Fluorescence is measured at the end of each cycle.

-

Data Analysis: Determine the quantification cycle (Cq) or threshold cycle (Ct) for each reaction. Normalize the Cq value of the target gene to that of a stably expressed housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative fold change in gene expression using the ΔΔCq method.[4]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of DOT1L inhibitors on cell proliferation and viability.

Methodology:

-

Cell Plating: Seed MLL-r leukemia cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 105 cells/mL).[24]

-

Compound Treatment: Add serial dilutions of the DOT1L inhibitor (e.g., EPZ-5676) to the wells. Include wells with vehicle control (DMSO) and media-only blanks. Incubate the plate for the desired time period (e.g., 7-14 days, as DOT1L inhibitors often have a delayed effect).[5][24]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL. Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[25]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[25]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.

-

Data Analysis: Subtract the background absorbance from the sample readings. Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).

Conclusion and Future Directions

The evidence overwhelmingly establishes DOT1L as a non-redundant, critical dependency in MLL-r leukemia. The aberrant recruitment of DOT1L by MLL fusion proteins drives a leukemogenic gene expression program that is essential for the maintenance of the disease. This dependency creates a clear therapeutic window, which has been exploited by the development of specific small molecule inhibitors.

Future research should focus on several key areas:

-

Overcoming Resistance: Understanding and overcoming both primary and acquired resistance to DOT1L inhibitors is paramount for their clinical success.

-

Combination Therapies: Exploring rational combinations of DOT1L inhibitors with other targeted agents (e.g., Menin-MLL inhibitors, CDK9 inhibitors) or standard chemotherapy holds significant promise for achieving deeper and more durable responses.[2][3]

-

Biomarker Development: Identifying robust biomarkers to predict which patients are most likely to respond to DOT1L-targeted therapies will be crucial for clinical trial design and patient stratification.

-

Targeting Protein-Protein Interactions: Developing therapeutics that disrupt the specific protein-protein interaction between DOT1L and the MLL fusion complex, rather than inhibiting the catalytic activity, may offer a more targeted approach with a potentially wider therapeutic index.[8][10]

Continued investigation into the intricate molecular mechanisms governed by DOT1L will undoubtedly fuel the development of more effective and personalized treatments for patients with MLL-rearranged leukemia.

References

- 1. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9–mediated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]

- 3. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidating the Importance of DOT1L Recruitment in MLL-AF9 Leukemia and Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptidomimetics for Targeting Protein–Protein Interactions between DOT1L and MLL Oncofusion Proteins AF9 and ENL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Degree of Recruitment of DOT1L to MLL-AF9 Defines Level of H3K79 Di- and Tri-methylation on Target Genes and Transformation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 12. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. ashpublications.org [ashpublications.org]

- 18. ChIP Protocol | Proteintech Group [ptglab.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 21. stackscientific.nd.edu [stackscientific.nd.edu]

- 22. elearning.unite.it [elearning.unite.it]

- 23. sg.idtdna.com [sg.idtdna.com]

- 24. texaschildrens.org [texaschildrens.org]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Dot1L-IN-2: A Technical Guide to a Potent Chemical Probe for the Histone Methyltransferase DOT1L

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of Dot1L-IN-2, a potent and selective chemical probe for the histone lysine methyltransferase DOT1L. It includes key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate its use in research and drug discovery.

Introduction to DOT1L and Chemical Probes

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase responsible for the mono-, di-, and trimethylation of lysine 79 on histone H3 (H3K79).[1] Unlike most other histone methyltransferases, DOT1L does not possess a SET domain.[2] H3K79 methylation is predominantly associated with actively transcribed genes and plays crucial roles in transcriptional regulation, cell cycle progression, and DNA damage repair.[3][4]

The aberrant activity of DOT1L is a key driver in certain cancers, most notably in mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias.[5][6] In these cancers, MLL fusion proteins aberrantly recruit DOT1L to specific gene loci, leading to hypermethylation of H3K79 and the sustained expression of oncogenes like HOXA9 and MEIS1.[5] This has established DOT1L as a high-priority therapeutic target.

Chemical probes are small molecules designed to selectively engage a specific protein target, enabling the interrogation of its function in biological systems.[3][7] A high-quality chemical probe must exhibit high potency, well-defined selectivity, and demonstrate target engagement in a cellular context.[3] this compound is a potent, selective, and orally bioavailable inhibitor of DOT1L, making it a valuable tool for studying its biological functions and validating its therapeutic potential.[8][9][10][11][12]

This compound: Quantitative Profile

This compound is a highly potent S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L. Its efficacy and selectivity are summarized below.

| Parameter | Value | Description | Reference(s) |

| IC50 | 0.4 nM | The half-maximal inhibitory concentration against recombinant human DOT1L in a biochemical assay. | [8][10][11] |

| Ki | 0.08 nM | The inhibition constant, indicating the binding affinity of the inhibitor to the DOT1L enzyme. | [8][10][11] |

Biological Mechanism and Signaling Pathways

DOT1L catalyzes the transfer of a methyl group from the cofactor SAM to the ε-amino group of H3K79.[1] In MLL-r leukemia, this enzymatic activity is hijacked by fusion oncoproteins, leading to a pathogenic gene expression program.

In the context of MLL-rearranged leukemia, the inhibition of DOT1L by a chemical probe like this compound can reverse the aberrant epigenetic state and suppress the oncogenic transcriptional program.

Experimental Protocols

Detailed methodologies are essential for the effective use of this compound and for ensuring the reproducibility of experimental results.

In Vitro DOT1L Enzymatic Assay (Scintillation Proximity Assay)

This protocol measures the direct inhibitory effect of a compound on DOT1L's methyltransferase activity.

Principle: This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a biotinylated nucleosome substrate. When the [³H]-methylated nucleosome binds to a streptavidin-coated scintillant-embedded bead, the emitted beta particle excites the scintillant, producing a light signal that is proportional to enzyme activity.[13]

Methodology:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT).

-

Component Preparation: To wells of a 384-well plate, add recombinant human DOT1L enzyme, biotinylated HeLa nucleosomes, and a serial dilution of this compound (or control compound).

-

Initiation: Start the reaction by adding a mixture of unlabeled SAM and [³H]-SAM.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding an excess of unlabeled SAM and S-adenosyl-L-homocysteine (SAH).

-

Detection: Add streptavidin-coated SPA beads and incubate to allow binding.

-

Measurement: Measure the scintillation signal using a microplate scintillation counter.

-

Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cellular H3K79 Dimethylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit DOT1L activity within a cellular context by measuring the global levels of a key epigenetic mark.

Principle: Cells are treated with the inhibitor, and total histones are extracted. Western blotting with an antibody specific for H3K79me2 is used to quantify the level of this mark, which is a direct product of DOT1L activity.[2][14]

Methodology:

-

Cell Culture: Plate MLL-rearranged leukemia cells (e.g., MV4-11 or MOLM-13) at a suitable density.

-

Treatment: Treat cells with a range of concentrations of this compound or DMSO (vehicle control) for a period of 4 to 9 days, as the turnover of histone marks is slow.[14]

-

Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol.

-

Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody against H3K79me2.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

As a loading control, probe the same membrane with an antibody against total Histone H3.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities. Normalize the H3K79me2 signal to the total Histone H3 signal to determine the relative reduction in methylation.

MLL-r Cell Proliferation Assay

This protocol measures the functional consequence of DOT1L inhibition on the growth of DOT1L-dependent cancer cells.

Principle: MLL-r leukemia cells are dependent on DOT1L activity for their proliferation.[5] The antiproliferative effect of this compound is measured by quantifying the number of viable cells after a period of treatment.

Methodology:

-

Cell Seeding: Seed MLL-r cells (e.g., MV4-11) in a 96-well plate at a low density.

-

Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

-

Incubation: Culture the cells for an extended period, typically 7 to 10 days, due to the cytostatic rather than cytotoxic effect of DOT1L inhibitors.[5]

-

Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by direct cell counting using a trypan blue exclusion assay.

-

Analysis: Normalize the viability data to the vehicle control and plot against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition) or EC50 value.

Chemical Probe Discovery and Validation Workflow

The development of a high-quality chemical probe like this compound follows a rigorous validation workflow to ensure it is fit for purpose.[7]

References

- 1. Synthesis and Structure Activity Relationship Investigation of Adenosine-containing Inhibitors of Histone Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Activity and Metabolic Stability of Non-Ribose Containing Inhibitors of Histone Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. adooq.com [adooq.com]

- 12. dbaitalia.it [dbaitalia.it]

- 13. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling H3K79 Methylation: A Technical Guide to Utilizing Dot1L-IN-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of H3K79 Methylation in Gene Regulation

Histone post-translational modifications are a cornerstone of epigenetic regulation, dictating chromatin structure and gene expression. Among these, the methylation of histone H3 at lysine 79 (H3K79) is a key mark associated with active gene transcription.[1][2] Unlike many other histone modifications that occur on the N-terminal tails, H3K79 is located on the globular domain of the histone H3 core.[1] The sole enzyme responsible for mono-, di-, and trimethylation of H3K79 is the Disruptor of Telomeric Silencing 1-like (DOT1L) protein.[2][3] This unique specificity makes DOT1L a critical regulator of cellular processes and a compelling therapeutic target. Dysregulation of DOT1L and the subsequent aberrant H3K79 methylation are particularly implicated in the pathogenesis of certain cancers, most notably MLL-rearranged (MLL-r) leukemias.[2]

This guide provides a comprehensive technical overview of H3K79 methylation, its role in cellular signaling, and the application of Dot1L-IN-2, a potent and selective inhibitor, as a chemical probe to investigate and modulate this epigenetic pathway.

The Functional Landscape of DOT1L and H3K79 Methylation

DOT1L's activity is intricately linked with active transcription. It is often recruited to genes by binding to the phosphorylated C-terminal domain of actively transcribing RNA polymerase II.[2] The different methylation states of H3K79 have distinct roles; mono- and di-methylation are generally associated with active gene transcription, while trimethylation is linked to gene repression.[2] Beyond transcription, DOT1L-mediated H3K79 methylation is crucial for a variety of fundamental cellular processes:

-

Cell Cycle Progression: H3K79 methylation levels fluctuate throughout the cell cycle, indicating a role in its regulation.[2]

-

DNA Damage Response: DOT1L and H3K79 methylation are involved in DNA damage signaling and repair pathways.[2]

-

Development and Differentiation: Proper regulation of H3K79 methylation by DOT1L is essential for embryonic development and the maintenance of hematopoietic homeostasis.[2]

-

Somatic Reprogramming: Inhibition of DOT1L can enhance the efficiency of somatic cell reprogramming into pluripotent stem cells.[2]

Pathological Significance: DOT1L in MLL-Rearranged Leukemia

In aggressive acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene, DOT1L plays a direct oncogenic role. MLL fusion proteins, resulting from chromosomal translocations, aberrantly recruit DOT1L to target gene loci, including the HOXA9 and MEIS1 genes.[3][4] This mislocalization leads to hypermethylation of H3K79, maintaining an open chromatin state and driving the overexpression of these leukemogenic genes, which is essential for the initiation and maintenance of the disease.[2][3] Consequently, inhibiting the catalytic activity of DOT1L has emerged as a promising therapeutic strategy to selectively target and eliminate these cancer cells.[2]

This compound: A Potent and Selective Chemical Probe

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of DOT1L.[1][5] It acts as an S-adenosyl-L-methionine (SAM) competitive inhibitor, binding to the enzyme's catalytic pocket and preventing the transfer of a methyl group to H3K79.[3][6] Its high potency and selectivity make it an invaluable tool for dissecting the biological functions of DOT1L and H3K79 methylation.

Quantitative Data Presentation

The following tables summarize the key in vitro and cellular potencies of this compound and other widely used DOT1L inhibitors for comparison.

Table 1: In Vitro Efficacy of DOT1L Inhibitors

| Compound | Target | IC50 (nM) | Ki (pM) | Assay Type |

| This compound | DOT1L | 0.4[1][5] | 80[1][5] | Biochemical Assay |

| EPZ004777 | DOT1L | 0.4[4][7] | - | Biochemical Assay |

| Pinometostat (EPZ-5676) | DOT1L | - | 80[8][9] | Biochemical Assay |

Table 2: Cellular Activity of DOT1L Inhibitors

| Compound | Cell Line | Parameter | IC50 (nM) |

| This compound | MV4-11 (MLL-r) | Proliferation | 128[1][5] |

| This compound | - | H3K79 Dimethylation | 16[1][5] |

| This compound | - | HoxA9 Promoter Activity | 340[1][5] |

| Pinometostat (EPZ-5676) | MV4-11 (MLL-r) | Proliferation | 3.5 - 9[9][10] |

| Pinometostat (EPZ-5676) | MV4-11 (MLL-r) | H3K79 Dimethylation | 2.6[9] |

Mandatory Visualizations

Signaling and Regulatory Pathways

Caption: H3K79 methylation pathway regulation and downstream effects.

Experimental Workflow

Caption: Workflow for evaluating the cellular effects of this compound.

Mechanism of Action in MLL-Rearranged Leukemia

Caption: this compound mechanism of action in MLL-rearranged leukemia.

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of this compound. These protocols are optimized for a human MLL-rearranged leukemia cell line, such as MV4-11.

Protocol 1: Cell Culture and Treatment

-

Cell Line Maintenance: Culture MV4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -80°C. Further dilute in culture medium to desired final concentrations immediately before use.

-

Treatment: Seed MV4-11 cells at a density of 2 x 10^5 cells/mL. Add this compound or vehicle control (DMSO, final concentration ≤ 0.1%) to the culture medium. Incubate for the desired time points (e.g., 2, 4, 6, and 8 days) for downstream analysis.

Protocol 2: Western Blot for H3K79 Methylation

-

Histone Extraction: After treatment, harvest ~2 x 10^6 cells by centrifugation. Wash with ice-cold PBS. Perform acid extraction of histones or use a commercial histone extraction kit according to the manufacturer's instructions.

-

Protein Quantification: Determine protein concentration using a Bradford or BCA protein assay.

-

SDS-PAGE: Load 10-15 µg of histone extract per lane on a 15% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Anti-H3K79me2 (e.g., Abcam ab3594)

-

Anti-total Histone H3 (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Add Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 3: Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Treat 1 x 10^7 cells with this compound or vehicle for the desired time. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M.

-

Cell Lysis and Sonication: Wash cells with ice-cold PBS. Lyse the cells and nuclei. Shear the chromatin into 200-800 bp fragments using a sonicator. Optimization of sonication conditions is critical.

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-H3K79me2 antibody or a negative control IgG.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using a PCR purification kit.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of target genes (e.g., HOXA9) and a negative control region.

Protocol 4: Cell Viability/Proliferation Assay (MTT/CCK-8)

-

Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Treatment: Add 100 µL of medium containing 2x concentrations of serially diluted this compound or vehicle control.

-

Incubation: Incubate the plate for the desired time course (e.g., up to 14 days, with media and compound changes every 3-4 days).

-

Assay:

-

For MTT Assay: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) and incubate overnight to dissolve the formazan crystals.

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

-

Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The histone methyltransferase DOT1L and its catalytic product, H3K79 methylation, are central players in transcriptional regulation and cellular identity. Their aberrant activity in diseases like MLL-rearranged leukemia highlights their significance as therapeutic targets. Potent and selective inhibitors such as this compound are indispensable tools for both basic research and preclinical studies. They allow for the precise interrogation of DOT1L's function, validation of its role in disease, and the exploration of novel therapeutic strategies. Future research will likely focus on overcoming potential resistance mechanisms and exploring combination therapies, for which compounds like this compound will be crucial for preclinical validation.[11] The continued study of this epigenetic axis promises to yield deeper insights into gene regulation and new avenues for treating complex diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. xcessbio.com [xcessbio.com]

- 6. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of DOT1L Inhibition in Cancer: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histone methyltransferase DOT1L, the sole enzyme responsible for H3K79 methylation, has emerged as a compelling therapeutic target in various malignancies. Its aberrant activity is intrinsically linked to oncogenic gene expression programs in both hematological and solid tumors. This technical guide provides an in-depth overview of the target validation of DOT1L in cancer cells, with a focus on the well-characterized inhibitors EPZ004777 and its potent analog, EPZ-5676 (Pinometostat). We present a comprehensive summary of their inhibitory activities, detailed experimental protocols for key validation assays, and visual representations of the underlying molecular mechanisms and experimental workflows. This guide is intended to equip researchers with the necessary information to effectively investigate and validate DOT1L as a therapeutic target in their own cancer models.

Introduction: DOT1L as a Critical Oncogenic Driver

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase that catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[1] Unlike most other histone methyltransferases, DOT1L does not possess a SET domain.[2] This structural distinction has facilitated the development of highly selective inhibitors.

DOT1L-mediated H3K79 methylation is predominantly associated with active gene transcription.[2] In several cancers, particularly in mixed-lineage leukemia (MLL)-rearranged leukemias, DOT1L is aberrantly recruited to chromatin by MLL fusion proteins. This leads to the hypermethylation of H3K79 at the promoter regions of critical oncogenes, such as HOXA9 and MEIS1, driving leukemogenesis.[3][4] Beyond hematological malignancies, dysregulated DOT1L activity has been implicated in the pathogenesis of various solid tumors, including breast, lung, and gastric cancers, where it can influence processes like epithelial-mesenchymal transition, angiogenesis, and cell cycle progression.[5]

The critical role of DOT1L in maintaining the oncogenic state of cancer cells has positioned it as a prime target for therapeutic intervention. The development of small molecule inhibitors that competitively block the S-adenosylmethionine (SAM) binding site of DOT1L has provided powerful tools for its validation as a drug target.[3]

Quantitative Analysis of DOT1L Inhibitor Activity

The following tables summarize the in vitro efficacy of two key DOT1L inhibitors, EPZ004777 and EPZ-5676, across various cancer cell lines. This quantitative data is crucial for selecting appropriate cell models and designing effective experiments for target validation studies.

Table 1: Biochemical and Cellular Activity of EPZ004777 and EPZ-5676 [6]

| Compound | DOT1L Ki (nM) | MV4-11 Proliferation IC50 (nM) | Selectivity (fold vs. other HMTs) |

| EPZ004777 | 0.3 | 8.2 | >1000 |

| EPZ-5676 | 0.08 | 3.5 | >37,000 |

Table 2: Anti-proliferative Activity (IC50, μM) of EPZ004777 in Leukemia Cell Lines [7]

| Cell Line | MLL Status | IC50 (μM) |

| MOLM-13 | MLL-AF9 | < 0.05 |

| MV4-11 | MLL-AF4 | < 0.05 |

| RS4;11 | MLL-AF4 | < 0.05 |

| SEM | MLL-AF4 | < 0.05 |

| KOPN-8 | MLL-ENL | < 0.05 |

| MONO-MAC-6 | MLL-AF9 | < 0.05 |

| HL-60 | Non-rearranged | > 50 |

| K-562 | Non-rearranged | > 50 |

| NB4 | Non-rearranged | > 50 |

| KG-1 | Non-rearranged | > 50 |

| REH | Non-rearranged | > 50 |

| U937 | Non-rearranged | > 50 |

Experimental Protocols for DOT1L Target Validation

This section provides detailed methodologies for essential experiments to validate the targeting of DOT1L in cancer cells.

Cell Viability (MTT) Assay

This protocol is for determining the effect of DOT1L inhibitors on the proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

DOT1L inhibitor (e.g., EPZ004777 or EPZ-5676)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[8]

-

Prepare serial dilutions of the DOT1L inhibitor in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plates for the desired duration (e.g., 7-14 days for DOT1L inhibitors, with media and compound changes every 3-4 days).[6]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Western Blot for H3K79 Methylation

This protocol is to assess the on-target effect of DOT1L inhibitors by measuring the levels of H3K79 methylation.

Materials:

-

Cancer cells treated with a DOT1L inhibitor

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K79me2, anti-H3K79me3, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with the DOT1L inhibitor at various concentrations and time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Incubate the membrane with primary antibodies against H3K79me2, H3K79me3, and total Histone H3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.[10]

-

Quantify the band intensities and normalize the H3K79 methylation levels to the total Histone H3 levels.

Chromatin Immunoprecipitation (ChIP)

This protocol is to investigate the effect of DOT1L inhibition on H3K79 methylation at specific gene loci.

Materials:

-

Cancer cells treated with a DOT1L inhibitor

-

Formaldehyde

-

Glycine

-

Lysis buffer

-

Sonication buffer

-

ChIP dilution buffer

-

Protein A/G magnetic beads

-

Antibodies (anti-H3K79me2, IgG control)

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

qPCR primers for target gene promoters (e.g., HOXA9, MEIS1)

Procedure:

-

Treat cells with the DOT1L inhibitor.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.[11]

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with anti-H3K79me2 antibody or an IgG control overnight at 4°C.[12]

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight and treat with RNase A and Proteinase K.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.

Visualizing the Molecular Landscape of DOT1L Inhibition

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in DOT1L target validation.

Conclusion